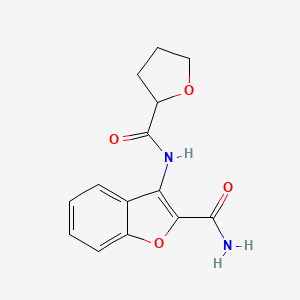
3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide, also known as THF-F, is a chemical compound that has been synthesized for its potential use in scientific research. This compound is a derivative of benzofuran, which is a heterocyclic compound that has been found to have various biological activities. THF-F is a relatively new compound, and its synthesis method, mechanism of action, and biochemical and physiological effects are still being studied.
Mechanism of Action
The mechanism of action of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide is still being studied. However, it has been reported to have potential as a selective inhibitor of protein kinase CK2, which is an enzyme that plays a role in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide are still being studied. However, it has been reported to have potential as an anticancer agent, as it has been found to inhibit the growth of various cancer cell lines in vitro. 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide has also been found to have potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
One advantage of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide is that it is a relatively new compound, and its potential as a lead compound for the development of new drugs is still being studied. This makes it an interesting compound to study in the field of medicinal chemistry. One limitation of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide is that its mechanism of action and biochemical and physiological effects are still being studied, which makes it difficult to draw definitive conclusions about its potential therapeutic applications.
Future Directions
There are many future directions for the study of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide. One direction is to further investigate its mechanism of action and biochemical and physiological effects. This will help to determine its potential as a lead compound for the development of new drugs targeting various diseases. Another direction is to study its pharmacokinetics and toxicity in vivo, which will help to determine its potential as a therapeutic agent. Additionally, the synthesis of new derivatives of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide could lead to the discovery of compounds with even greater biological activity.
Synthesis Methods
The synthesis of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide involves the reaction of 2,3-dihydrobenzofuran-5-carboxylic acid with N-tert-butoxycarbonyl-3-aminotetrahydrofuran, followed by deprotection of the tert-butoxycarbonyl group. This method has been reported to yield 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide in high purity and yield.
Scientific Research Applications
3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide has been synthesized for its potential use in scientific research, particularly in the field of medicinal chemistry. Benzofuran derivatives have been found to have various biological activities, including anticancer, antibacterial, antifungal, and antiviral activities. 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide has been found to have potential as a lead compound for the development of new drugs targeting various diseases.
properties
IUPAC Name |
3-(oxolane-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c15-13(17)12-11(8-4-1-2-5-9(8)20-12)16-14(18)10-6-3-7-19-10/h1-2,4-5,10H,3,6-7H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLKZLDYTUGPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-2-chloronicotinamide](/img/structure/B2716448.png)
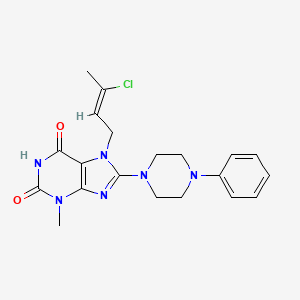
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716453.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2716454.png)
![3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole](/img/structure/B2716455.png)
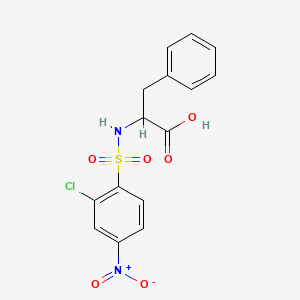
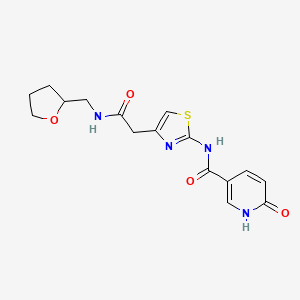


![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2716463.png)
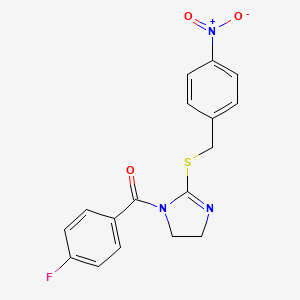
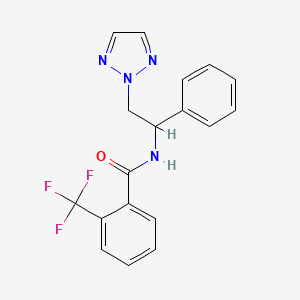
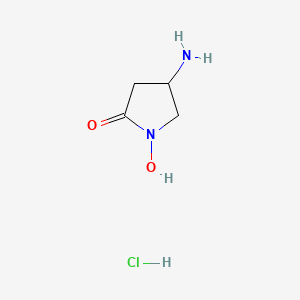
![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2716469.png)